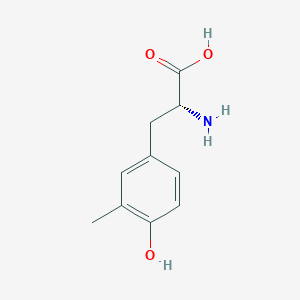
2,5-Difluoro-4-(4-fluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-4-(4-fluorophenyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(4-fluorophenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the use of aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using effective fluorinating reagents and reliable fluorination technology. The high availability of fluorinated synthetic blocks and advanced knowledge of fluorine chemistry facilitate the industrial synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Difluoro-4-(4-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-4-(4-fluorophenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Industry: Used in the development of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-4-(4-fluorophenyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This can influence the compound’s binding affinity and selectivity towards specific biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
2,4-Difluorophenylpyridine: Utilized in the synthesis of phosphorescent organic light-emitting diodes.
Uniqueness: 2,5-Difluoro-4-(4-fluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C11H6F3N |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
2,5-difluoro-4-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H6F3N/c12-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)13/h1-6H |
InChI-Schlüssel |
IJWSRHDWSOBGGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)


